molecular formula C16H18ClNO3S B6425040 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2034614-67-8

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No. B6425040
CAS RN: 2034614-67-8
M. Wt: 339.8 g/mol
InChI Key: XATMWCRNLUQQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide, also known as 2-CPTHA, is a synthetic organic compound with a wide range of applications in scientific research. It is an acetamide derivative of 2-chlorophenol, and is used as a substrate for various biochemical and physiological studies. 2-CPTHA has been found to be a useful tool for studying the enzyme-catalyzed reactions involved in the metabolism of drugs and other molecules in the body. In addition, it has been used in the development of new drugs and in the investigation of various cellular processes, such as cell signaling, gene expression, and apoptosis.

Scientific Research Applications

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes involved in the metabolism of drugs and other molecules. It has been used in the development of new drugs and in the investigation of various cellular processes, such as cell signaling, gene expression, and apoptosis. In addition, it has been used in the study of the mechanisms of action of various drugs, and in the study of drug-drug interactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide is not fully understood. However, it is known that it acts as a substrate for various enzymes involved in the metabolism of drugs and other molecules. It is believed that the compound is metabolized by enzymes in the liver and other organs, leading to the formation of metabolites that are then eliminated from the body.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide has been found to be a useful tool for studying the biochemical and physiological effects of drugs and other molecules. It has been used in the study of the mechanisms of action of various drugs, and in the study of drug-drug interactions. In addition, it has been used in the study of the metabolism of drugs and other molecules, and in the investigation of various cellular processes, such as cell signaling, gene expression, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide in lab experiments include its availability in a pure form, its low cost, and its stability in aqueous solutions. It is also non-toxic and has a low molecular weight, making it easy to use in a variety of laboratory experiments. The main limitation of using 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide in lab experiments is that it is not always possible to accurately predict the biochemical and physiological effects of the compound.

Future Directions

Future research on 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide should focus on the development of new methods for synthesizing the compound, as well as the development of new applications for the compound. In addition, further research should be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanisms of action. Finally, further research should be conducted to better understand the potential toxicity of the compound and its interactions with other drugs and molecules.

Synthesis Methods

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide is synthesized through a two-step reaction. The first step involves the reaction of 2-chlorophenol with 2-hydroxyethoxy-2-thiophenylacetamide in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide. The second step involves the reaction of the intermediate with acetic anhydride to form the final product.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c17-13-5-2-1-4-12(13)10-16(20)18-11-14(21-8-7-19)15-6-3-9-22-15/h1-6,9,14,19H,7-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATMWCRNLUQQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CS2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide

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